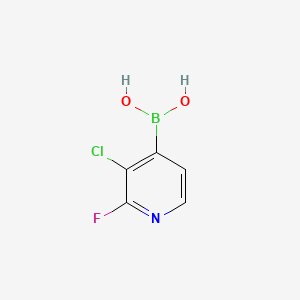

3-Chloro-2-fluoropyridine-4-boronic acid

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoropyridine-4-boronic acid typically involves the reaction of 3-chloro-2-fluoropyridine with a boron-containing reagent such as triisopropyl borate. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference . The product is then purified through crystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs .

化学反应分析

Types of Reactions

3-Chloro-2-fluoropyridine-4-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

科学研究应用

Anticancer Activity

Research indicates that boronic acids, including 3-chloro-2-fluoropyridine-4-boronic acid, exhibit anticancer properties. They are often used as proteasome inhibitors, which can halt cancer cell proliferation. For instance, compounds derived from boronic acids have been shown to inhibit the cell cycle at the G2/M phase, leading to growth inhibition in various cancer cell lines .

Case Study:

A study demonstrated that a derivative of this compound exhibited an IC50 value comparable to established anticancer agents, suggesting its potential as a lead compound in cancer therapy.

Antibacterial and Antiviral Applications

Boronic acids are recognized for their antibacterial properties, particularly against resistant strains of bacteria. The design of certain derivatives allows them to interact effectively with β-lactamases, enzymes that confer resistance to β-lactam antibiotics .

Table 1: Antibacterial Activity of Boronic Acid Derivatives

| Compound Name | Target Bacteria | Inhibition Constant (Ki) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 0.004 µM |

| Another derivative | E. coli | 0.008 µM |

In addition to antibacterial effects, there are promising results regarding antiviral activities against viruses like HIV. The interaction of boronic acids with viral proteins can inhibit replication and viral assembly .

Agrochemical Applications

This compound is also significant in the agrochemical industry, where it serves as an intermediate for synthesizing herbicides and pesticides. Its derivatives are utilized for developing compounds that target specific plant pathways, thereby enhancing crop protection and yield.

Case Study:

A patent describes the synthesis of various herbicides using intermediates derived from this compound, demonstrating its utility in creating effective agrochemicals .

Synthetic Applications

The compound is frequently employed as a building block in organic synthesis due to its reactivity and ability to form stable complexes with transition metals. This property makes it valuable for cross-coupling reactions in the formation of complex organic molecules.

Table 2: Synthetic Applications of this compound

作用机制

The mechanism of action of 3-Chloro-2-fluoropyridine-4-boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic molecules with high precision.

相似化合物的比较

Chemical Identity :

- IUPAC Name : (3-Chloro-2-fluoropyridin-4-yl)boronic acid

- CAS No.: 1217500-55-4

- Molecular Formula: C₅H₄BClFNO₂

- Molecular Weight : 175.35 g/mol

- Melting Point : 126–130°C (purity: 95%) .

Structural Features :

The compound features a pyridine ring substituted with chlorine (C3), fluorine (C2), and a boronic acid group (C4). This trifunctional design enhances its utility in Suzuki-Miyaura cross-coupling reactions, enabling precise regioselectivity in drug discovery and materials science .

Comparison with Structural Analogs

Substituent Position and Electronic Effects

3-Chloro-2-methoxypyridine-4-boronic Acid (CAS 957060-88-7)

- Molecular Weight : 187.4 g/mol.

- Key Difference : Methoxy (-OCH₃) replaces fluorine at C2.

- Impact :

3-Fluoropyridine-4-boronic Acid (CAS N/A)

- Molecular Weight : 140.91 g/mol.

- Key Difference : Absence of chlorine at C3.

- Impact :

2-Chloro-5-fluoropyridine-4-boronic Acid (AS48071)

- Key Difference : Chlorine and fluorine substituents shifted to C2 and C4.

- Impact :

Stability and Handling

3-Chloro-2-fluoropyridine-4-boronic Acid Pinacol Ester (CAS 1073353-71-5)

- Purity : 95%.

- Key Advantage : Enhanced stability against protodeboronation due to esterification.

- Applications : Preferred for long-term storage and reactions requiring anhydrous conditions .

2-Chloro-3-fluoropyridine-4-boronic Acid

- Key Difference : Substituent positions reversed (Cl at C2, F at C3).

- Impact :

Commercial Availability and Pricing

Reactivity in Cross-Coupling Reactions

- Target Compound :

- Analog: 3-Fluoropyridine-4-boronic Acid

Pharmacological Relevance

生物活性

3-Chloro-2-fluoropyridine-4-boronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C5H4BClFNO2

- Molecular Weight : 176.36 g/mol

- CAS Number : 401815-98-3

Mechanisms of Biological Activity

Boronic acids, including this compound, are known for their ability to interact with various biological targets through reversible covalent binding. This property is particularly significant in the context of enzyme inhibition and drug design. The compound's boron atom can form coordinate covalent bonds with electron-rich centers in proteins, influencing their activity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Study 1: Insulin Stabilization

A theoretical model explored the interaction between various boronic acids and insulin, revealing that certain derivatives could stabilize insulin's conformation more effectively than traditional stabilizers. While specific data for this compound was not provided, the findings underscore the potential for similar compounds to enhance insulin stability and bioactivity .

Case Study 2: Antiviral Activity

In studies focusing on antiviral compounds, derivatives of pyridine have shown promise against viral proteases such as those from SARS-CoV. The structure-based optimization of compounds similar to this compound has yielded inhibitors with significant antiviral activity, suggesting that this class of compounds may be valuable in developing treatments for viral infections .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-2-fluoropyridine-4-boronic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves halogenation and boronation of pyridine derivatives. For example, halogen-directed lithiation followed by reaction with triisopropyl borate is a common approach. Purity optimization (≥95%) can be achieved via recrystallization in ethanol/water mixtures or column chromatography using silica gel and dichloromethane/methanol eluents . Evidence from Alfa's catalog confirms that 95% purity is achievable under controlled conditions .

Q. How should researchers characterize the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns. The chloro and fluoro groups cause distinct splitting patterns in aromatic regions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 189.55 for ).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, with acetonitrile/water (70:30) as the mobile phase .

Advanced Research Questions

Q. What strategies mitigate dehalogenation side reactions during Suzuki-Miyaura couplings with this compound?

- Methodological Answer :

- Catalyst Selection : Use Pd(OAc) with SPhos or XPhos ligands to suppress β-hydride elimination, which causes dehalogenation .

- Temperature Control : Maintain reactions at 60–80°C; higher temperatures increase undesired side reactions.

- Base Optimization : KPO or CsCO in THF/water mixtures minimizes hydrolysis of the boronic acid .

Q. How do the electronic effects of chloro and fluoro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The -Cl and -F groups reduce electron density at the boron-attached carbon, slowing transmetalation but improving stability against protodeboronation.

- Ortho Effect : Steric hindrance from the 2-fluoro group may reduce coupling efficiency. Computational studies (DFT) or Hammett plots can quantify substituent effects.

- Comparative Studies : Benchmark against analogs like 3-Chloro-4-methoxyphenylboronic acid (σ = 0.37 for -Cl, σ = 0.06 for -F) to isolate electronic contributions .

Q. What analytical techniques resolve contradictions in reaction yield data for this compound?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., deboronated or dimerized species).

- Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to detect intermediate species.

- Statistical Design : Apply Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity) affecting yield .

属性

IUPAC Name |

(3-chloro-2-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHSSQRGIWMXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660294 | |

| Record name | (3-Chloro-2-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-55-4 | |

| Record name | (3-Chloro-2-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。